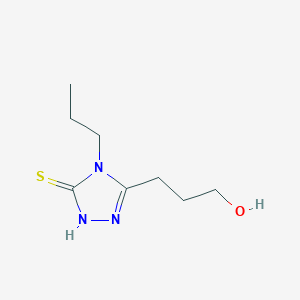
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a thiol-containing compound that has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol is not fully understood, but it is thought to act as a thiol-containing compound that can react with other molecules through the formation of disulfide bonds. 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, and has been used in studies of oxidative stress. 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has also been shown to bind to a variety of metal ions, and has been used in studies of metal ion binding. In addition, 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has been shown to have anti-inflammatory properties, and has been used in studies of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol in lab experiments is that it is a relatively simple compound to synthesize, and can be obtained in high yields. Another advantage is that 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has a variety of biochemical and physiological effects, which makes it useful for a wide range of experiments. One limitation of using 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research involving 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol. One area of research could be to further investigate the mechanism of action of 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol, in order to better understand its biochemical and physiological effects. Another area of research could be to investigate the potential therapeutic applications of 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol, particularly in the treatment of oxidative stress and inflammation. Additionally, 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol could be used in studies of metal ion binding, with the goal of developing new metal ion sensors or chelators. Finally, 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol could be used in studies of thiol-containing compounds, in order to better understand the role of thiols in biological processes.
Synthesis Methods
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol can be synthesized using a variety of methods, including the reaction of 4-propyl-4H-1,2,4-triazole-3-thiol with 3-chloro-1-propanol in the presence of a base. Other methods include the reaction of 4-propyl-4H-1,2,4-triazole-3-thiol with 3-bromo-1-propanol or 3-iodo-1-propanol. The synthesis of 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol is a relatively simple process, and the compound can be obtained in high yields.
Scientific Research Applications
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, and is commonly used as a reagent in experiments involving thiol-containing compounds. 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has also been used in studies of oxidative stress, as it has been shown to have antioxidant properties. In addition, 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has been used in studies of metal ion binding, as it has been shown to bind to a variety of metal ions.
properties
IUPAC Name |
3-(3-hydroxypropyl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3OS/c1-2-5-11-7(4-3-6-12)9-10-8(11)13/h12H,2-6H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEXCEWDVFDTQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxypropyl)-4-propyl-1H-1,2,4-triazole-5-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

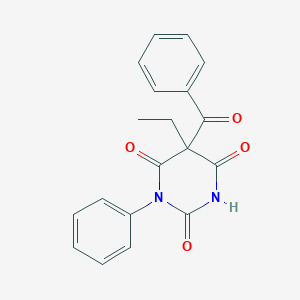
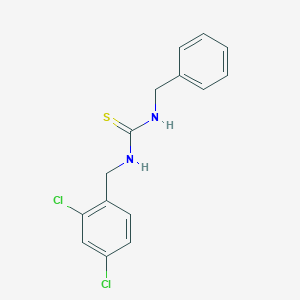
![6-(2,5-difluorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5036903.png)
![2-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5036909.png)
![5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-2-chlorobenzoic acid](/img/structure/B5036913.png)
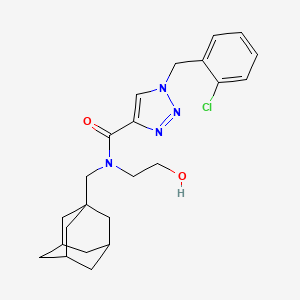
![2-chloro-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036925.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B5036941.png)
![N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5036947.png)
![ethyl [3-acetyl-5-(acetylamino)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5036965.png)
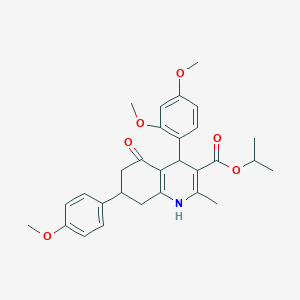
![4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5036977.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-(5-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5036984.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5036989.png)